(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol
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Overview
Description
(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol is a complex organic compound that features a unique combination of functional groups, including a diallylamino group and a dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydrobenzo[b][1,4]dioxin ring: This can be achieved through a cyclization reaction involving appropriate phenolic and glycol precursors under acidic conditions.
Introduction of the diallylamino group: This step involves the reaction of the intermediate with diallylamine in the presence of a suitable catalyst, such as palladium, under mild conditions.
Formation of the propan-1-ol moiety: This can be achieved through a reduction reaction using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diallylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: Shares the dihydrobenzo[b][1,4]dioxin moiety but lacks the diallylamino group.
N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl) octanamide: Similar structure with different functional groups.
Uniqueness
(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol is unique due to the presence of both the diallylamino group and the dihydrobenzo[b][1,4]dioxin moiety, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile chemical reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H23NO3 |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
(1R,2S)-2-[bis(prop-2-enyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
InChI |
InChI=1S/C17H23NO3/c1-4-8-18(9-5-2)13(3)17(19)14-6-7-15-16(12-14)21-11-10-20-15/h4-7,12-13,17,19H,1-2,8-11H2,3H3/t13-,17-/m0/s1 |
InChI Key |
JLNCOEIMQTUOFO-GUYCJALGSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC2=C(C=C1)OCCO2)O)N(CC=C)CC=C |
Canonical SMILES |
CC(C(C1=CC2=C(C=C1)OCCO2)O)N(CC=C)CC=C |
Origin of Product |
United States |
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